(3aR,4S,9bS)-8-bromo-4-(4-methylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid
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Overview
Description
(3aR,4S,9bS)-8-bromo-4-(4-methylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a bromine atom, a methylphenyl group, and a cyclopentaquinoline core, making it an interesting subject for research in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,4S,9bS)-8-bromo-4-(4-methylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the cyclopentaquinoline core and introduce the bromine and methylphenyl groups through a series of substitution and addition reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis can be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
(3aR,4S,9bS)-8-bromo-4-(4-methylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the bromine atom or other functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline compounds.
Scientific Research Applications
(3aR,4S,9bS)-8-bromo-4-(4-methylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3aR,4S,9bS)-8-bromo-4-(4-methylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity, and modulating downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (3aR,4S,9bS)-8-chloro-4-(4-methylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid
- (3aR,4S,9bS)-8-fluoro-4-(4-methylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid
Uniqueness
The uniqueness of (3aR,4S,9bS)-8-bromo-4-(4-methylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid lies in its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties compared to its analogs. The presence of the bromine atom, in particular, can influence the compound’s reactivity and interaction with biological targets.
Properties
Molecular Formula |
C20H18BrNO2 |
---|---|
Molecular Weight |
384.3 g/mol |
IUPAC Name |
(3aR,4S,9bS)-8-bromo-4-(4-methylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid |
InChI |
InChI=1S/C20H18BrNO2/c1-11-5-7-12(8-6-11)18-15-4-2-3-14(15)16-9-13(21)10-17(20(23)24)19(16)22-18/h2-3,5-10,14-15,18,22H,4H2,1H3,(H,23,24)/t14-,15+,18+/m0/s1 |
InChI Key |
PSRRAEGTCHKAMX-HDMKZQKVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H]2[C@@H]3CC=C[C@@H]3C4=C(N2)C(=CC(=C4)Br)C(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3CC=CC3C4=C(N2)C(=CC(=C4)Br)C(=O)O |
Origin of Product |
United States |
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